4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
CAS No.: 1424995-09-4
Cat. No.: VC5712864
Molecular Formula: C15H15NO3
Molecular Weight: 257.289
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1424995-09-4 |
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Molecular Formula | C15H15NO3 |
Molecular Weight | 257.289 |
IUPAC Name | 5,5-dimethyl-8-oxo-7,9-dihydro-6H-carbazole-3-carboxylic acid |
Standard InChI | InChI=1S/C15H15NO3/c1-15(2)6-5-11(17)13-12(15)9-7-8(14(18)19)3-4-10(9)16-13/h3-4,7,16H,5-6H2,1-2H3,(H,18,19) |
Standard InChI Key | HAVPFQJAHSEQAC-UHFFFAOYSA-N |
SMILES | CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, delineates its core structure: a tetrahydrocarbazole scaffold with a ketone (oxo) group at position 1, two methyl groups at position 4, and a carboxylic acid at position 6. The SMILES notation provides a detailed representation of its connectivity .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 257.29 g/mol |
CAS Registry Number | 1424995-09-4 |
Purity | 95% |
Functional Groups | Carboxylic acid, ketone, methyl |
The bicyclic framework combines a partially saturated cyclohexane ring fused to an indole-like aromatic system, conferring rigidity and planar aromaticity that may influence intermolecular interactions .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid typically involves cyclization reactions. A plausible pathway includes:
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Friedel-Crafts Acylation: Introducing the ketone group via acyl chloride intermediates.
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Methylation: Using dimethylating agents like methyl iodide to install the 4,4-dimethyl groups.
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Carboxylic Acid Formation: Oxidation of a methyl ester precursor or direct carboxylation at position 6.
These steps often require harsh conditions (e.g., strong acids, high temperatures), which may limit yield and scalability .
Green Synthesis Innovations
Recent advances emphasize eco-friendly methodologies. For example, ionic liquid-catalyzed reactions using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF)]) in methanol have been employed for analogous tetrahydrocarbazoles, achieving yields >85% under mild conditions .
Table 2: Comparative Synthesis Methods
Method | Catalyst | Solvent | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Traditional Acidic | HSO | Toluene | 60–70 | 12–24 |
Ionic Liquid | [bmim(BF)] | Methanol | 85–90 | 4–6 |
The ionic liquid approach reduces waste and energy consumption, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carboxylic acid group and nonpolar methyl substituents:
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Polar Solvents: Moderate solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).
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Nonpolar Solvents: Limited solubility in hexane or chloroform.
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Stability: Susceptible to decarboxylation under prolonged heat (>100°C) or strong basic conditions .
Crystallographic Data
While single-crystal X-ray diffraction data is unavailable, molecular modeling predicts a planar carbazole ring system with the carboxylic acid group oriented perpendicular to the aromatic plane, facilitating hydrogen-bonding interactions .
Structural Analogs and Derivatives
Comparative Analysis
Modifications to the tetrahydrocarbazole scaffold alter physicochemical and biological properties:
Table 3: Structural Analogs of Tetrahydrocarbazole Derivatives
Compound Name | Molecular Formula | Key Modifications |
---|---|---|
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | Carboxylic acid at position 1 | |
3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | Bulky tert-butyl group at position 3 |
The 4,4-dimethyl variant exhibits enhanced lipophilicity compared to non-methylated analogs, potentially improving membrane permeability in drug delivery applications .
Future Research Directions
Pharmacological Studies
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In Vitro Screening: Evaluate affinity for cannabinoid receptors (CB1/CB2) given structural parallels to synthetic cannabinoids .
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.
Process Optimization
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